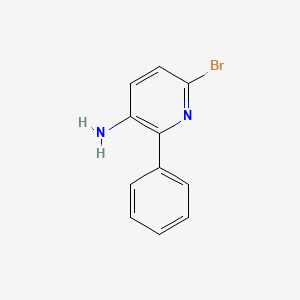

3-Amino-6-bromo-2-phenylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, recognized for their presence in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govmdpi.com The nitrogen atom in the heterocyclic ring imparts unique electronic properties, making pyridines valuable components in medicinal chemistry and materials science. nih.gov Their ability to act as ligands for metal catalysts further expands their utility in organic synthesis.

Strategic Importance of Substituted Pyridines as Synthetic Intermediates

Substituted pyridines are crucial building blocks in the synthesis of more complex molecules. The nature and position of the substituents on the pyridine ring allow for a high degree of molecular diversity and the fine-tuning of chemical and biological properties. For instance, the presence of amino and halogen groups on the pyridine ring, such as in the case of various aminobromopyridines, provides reactive handles for a variety of chemical transformations, including cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.comgeorgiasouthern.edu These reactions are pivotal in the construction of novel drug candidates and functional materials.

Overview of Academic Research Trajectories for 3-Amino-6-bromo-2-phenylpyridine

A comprehensive overview of the academic research specifically targeting this compound cannot be constructed at this time due to a lack of published studies. While commercial suppliers list the compound, indicating its synthesis is achievable, the methods and any subsequent research employing this specific molecule are not detailed in the public domain. Research on analogous compounds, such as other substituted aminopyridines, is extensive, focusing on their applications as inhibitors of various enzymes or as intermediates in the synthesis of complex heterocyclic systems. google.com However, extrapolating these findings to this compound would be speculative without direct evidence.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEFNQUBOFFXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651727 | |

| Record name | 6-Bromo-2-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912772-85-1 | |

| Record name | 6-Bromo-2-phenyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912772-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 6 Bromo 2 Phenylpyridine

Retrosynthetic Analysis and Identification of Key Precursors for 3-Amino-6-bromo-2-phenylpyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections can be made at the C-C and C-N bonds of the pyridine (B92270) ring, suggesting several potential synthetic strategies.

A logical retrosynthetic approach involves disconnecting the phenyl group and the amino group. This leads to key precursors such as a di-substituted bromo-aminopyridine and a phenyl-containing synthon. The core pyridine ring can be constructed through various cyclization reactions.

Key precursors that emerge from this analysis include:

2-Amino-5-bromopyridine (B118841): This is a common starting material, which can be brominated to introduce the bromo substituent at the 5-position. orgsyn.orgheteroletters.org

2,5-Dibromopyridine (B19318): This precursor allows for the selective introduction of the amino and phenyl groups through nucleophilic substitution and cross-coupling reactions, respectively. heteroletters.orgchemicalbook.comgoogle.com

Phenylacetylene or a Phenylboronic acid: These reagents are crucial for introducing the phenyl group at the 2-position of the pyridine ring, typically via metal-catalyzed cross-coupling reactions.

Established Synthetic Pathways to this compound

Several established methods exist for the synthesis of this compound, primarily revolving around the functionalization of a pre-existing pyridine core.

One common pathway begins with the bromination of 2-aminopyridine (B139424) to yield 2-amino-5-bromopyridine. orgsyn.orgijssst.info Subsequent nitration of 2-amino-5-bromopyridine can introduce a nitro group at the 3-position, which can then be reduced to the desired amino group. The phenyl group can be introduced at a later stage via a suitable cross-coupling reaction.

An alternative route utilizes 2,5-dibromopyridine as the starting material. heteroletters.orgchemicalbook.comgoogle.com This allows for a more controlled, stepwise introduction of the amino and phenyl groups. For instance, a nucleophilic aromatic substitution can be employed to introduce the amino group, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction with a phenylboronic acid to install the phenyl group. mdpi.com

Optimization of Reaction Conditions and Parameters

The efficiency and yield of these synthetic pathways are highly dependent on the optimization of various reaction parameters. Key factors that are often fine-tuned include:

Catalyst System: The choice of catalyst and ligands is critical, particularly for cross-coupling reactions. For example, palladium catalysts such as Pd(PPh₃)₄ are commonly used in Suzuki couplings. mdpi.com The catalyst loading is also an important parameter to optimize for cost-effectiveness and to minimize residual metal contamination.

Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reagents. A mixture of solvents, such as 1,4-dioxane (B91453) and water, is often employed in Suzuki reactions. mdpi.com

Base: The choice and concentration of the base are crucial for activating the boronic acid and facilitating the catalytic cycle in cross-coupling reactions. Common bases include potassium phosphate (B84403) and sodium carbonate. mdpi.comgoogle.com

Temperature and Reaction Time: These parameters are carefully controlled to ensure complete reaction while minimizing the formation of byproducts. Reactions are often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. ijssst.infogoogle.com

Below is an interactive data table summarizing typical reaction conditions for the synthesis of related pyridine derivatives, which can inform the optimization for this compound.

Considerations for Scalability and Process Efficiency in Laboratory Synthesis

Scaling up the synthesis of this compound from the laboratory bench to a larger scale presents several challenges. Key considerations include:

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become more significant at a larger scale.

Reaction Exotherms: Reactions that are easily managed on a small scale may become dangerously exothermic on a larger scale, requiring careful thermal management.

Work-up and Purification: Extraction, filtration, and chromatography techniques that are practical in the lab may be inefficient and costly on a larger scale. Crystallization and distillation are often preferred for purification in process chemistry.

Waste Management: The generation of large volumes of solvent and chemical waste needs to be minimized and managed responsibly.

A scalable process for a related compound, 2,5-dibromopyridine, has been developed with a total yield of approximately 83% from 2-aminopyridine, demonstrating the feasibility of efficient large-scale production of key pyridine intermediates. heteroletters.org

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and efficient methodologies. This has led to the exploration of advanced strategies for the synthesis of functionalized pyridines like this compound.

Chemo- and Regioselective Synthetic Approaches

Achieving high chemo- and regioselectivity is a primary goal in organic synthesis, as it minimizes the need for protecting groups and purification steps. For the synthesis of this compound, this involves controlling the specific positions at which the amino, bromo, and phenyl groups are introduced.

For instance, in the functionalization of a di-substituted pyridine, the inherent electronic properties of the starting material can direct the regioselectivity of subsequent reactions. The development of novel catalytic systems can also provide greater control over the reaction outcome. Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient and atom-economical approach to building molecular complexity. acs.orgnih.gov For example, a cascade Biginelli-like reaction has been developed for the chemo- and regioselective synthesis of various heterocyclic compounds. nih.gov

Integration of Green Chemistry Principles in Pyridine Annulation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyridine derivatives. researchgate.netijpsonline.com Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or even solvent-free conditions. rasayanjournal.co.in

Catalysis: Employing catalysts, especially heterogeneous and recyclable catalysts, to improve reaction efficiency and reduce waste. nih.govacs.org Zeolites and metal-organic frameworks (MOFs) are examples of catalysts used in sustainable pyridine synthesis. nih.govacs.orgrsc.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, often through multicomponent reactions. rasayanjournal.co.in

The development of sustainable synthetic methods, such as the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts to produce pyridines, highlights the ongoing efforts to create more environmentally friendly chemical processes. rsc.org

Application of Flow Chemistry Techniques for Pyridine Synthesis

The translation of traditional batch pyridine syntheses to continuous flow processes offers significant advantages in terms of safety, scalability, and process control. beilstein-journals.orgtechnologynetworks.comresearchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. beilstein-journals.orgresearchgate.net

Microwave-assisted flow synthesis has emerged as a particularly effective technique for accelerating pyridine-forming reactions. beilstein-journals.orgtechnologynetworks.comresearchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, can be efficiently conducted in a microwave flow reactor. beilstein-journals.orgtechnologynetworks.comresearchgate.net This method allows for the rapid, one-step synthesis of trisubstituted pyridines in good yields without the need to isolate intermediates. beilstein-journals.orgtechnologynetworks.comresearchgate.net

The hydrodynamics within flow reactors are a critical consideration for optimizing pyridine synthesis. acs.orgacs.org Studies have shown that the feed injection zone can be divided into distinct regions, and managing the formation of a dense bed at the bottom of the reactor is crucial to prevent over-reaction and coke formation. acs.orgacs.org Careful control of superficial gas velocity, catalyst circulation rates, and nozzle positions can minimize the dense bed height, leading to a more efficient process. acs.orgacs.org

While specific examples detailing the flow synthesis of this compound are not extensively reported, the principles established for other substituted pyridines are directly applicable. A hypothetical flow synthesis could involve the continuous feeding of a suitably protected aminobromopyridine precursor and a phenylboronic acid derivative into a heated, catalyst-packed reactor to facilitate a continuous cross-coupling reaction.

Table 1: Comparison of Batch and Flow Conditions for a Representative Pyridine Synthesis

| Parameter | Batch Microwave | Flow Microwave | Flow Conductive Heating |

| Solvent | EtOH–AcOH | EtOH–AcOH | EtOH–AcOH |

| Temperature | 120 °C | 120 °C | 120 °C |

| Residence Time | 5 min | 5 min | 5 min |

| Yield | 86% | 76% | 86% |

This table is a representative example based on the Bohlmann-Rahtz synthesis of a different pyridine derivative and illustrates the comparable efficiencies between batch and flow processes under optimized conditions. researchgate.net

Current Challenges and Future Directions in the Synthesis of this compound

Despite the advancements in synthetic methodologies, several challenges remain in the efficient and sustainable synthesis of complex pyridines like this compound.

Furthermore, the development of robust and versatile catalytic systems is an ongoing area of research. numberanalytics.com While palladium-catalyzed cross-coupling reactions are widely used, the development of more sustainable and cost-effective catalysts, including those based on more abundant metals or heterogeneous catalysts, is a key objective. nih.govnumberanalytics.com Heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks, offer the advantages of easy separation and recyclability, contributing to greener synthetic processes. numberanalytics.com

Future directions in the synthesis of this compound and related compounds will likely focus on several key areas:

Development of Novel Catalytic Systems: Research will continue to focus on creating new transition metal catalysts with enhanced activity and selectivity for pyridine functionalization. numberanalytics.com

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral pyridine derivatives is a significant goal, particularly for applications in pharmaceuticals. numberanalytics.com This can be achieved through the use of chiral catalysts or chiral auxiliaries. numberanalytics.com

One-Pot and Tandem Reactions: Designing synthetic routes that combine multiple transformations in a single pot without the isolation of intermediates can significantly improve efficiency and reduce waste.

Broader Application of Flow Chemistry: The adaptation of more complex multi-step syntheses of highly substituted pyridines to continuous flow processes will be a major focus, enabling more efficient and safer large-scale production.

Reactivity and Derivatization of 3 Amino 6 Bromo 2 Phenylpyridine

Transformations Involving the Amino Functionality of 3-Amino-6-bromo-2-phenylpyridine

The amino group at the 3-position of the pyridine (B92270) ring is a primary site for various chemical modifications, including acylation, sulfonylation, N-alkylation, N-arylation, and condensation reactions leading to novel heterocyclic systems.

Acylation, Sulfonylation, and Related Functional Group Interconversions

The amino group of this compound readily undergoes acylation and sulfonylation reactions. For instance, reaction with acyl halides or anhydrides in the presence of a base leads to the corresponding N-acylated derivatives. researchgate.net Similarly, treatment with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for introducing a variety of functional groups and for protecting the amino group during subsequent transformations.

A study on the related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated the direct use of the amino group in Suzuki cross-coupling reactions without protection, showcasing the robustness of the amino functionality under certain palladium-catalyzed conditions. mdpi.com However, in other synthetic strategies, the amino group is first acetylated to form N-[5-bromo-2-methylpyridine-3-yl]acetamide before proceeding with cross-coupling reactions. mdpi.com This highlights that both protected and unprotected anilines can be utilized depending on the specific reaction conditions and desired outcome. nih.govresearchgate.net

N-Alkylation and N-Arylation Reactions

N-alkylation and N-arylation of the amino group in aminopyridine derivatives expand their structural diversity. While specific examples for this compound are not extensively documented in the provided results, the general reactivity of aminopyridines suggests that these transformations are feasible. For example, N-alkylation can be achieved using alkyl halides.

N-arylation reactions, often catalyzed by transition metals, are also a common strategy. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This reaction could potentially be applied to arylate the amino group of this compound with various aryl halides.

Condensation Reactions and Heterocyclic Annulation via the Amino Group

The amino group serves as a key functional handle for constructing fused heterocyclic systems through condensation and annulation reactions. For instance, the reaction of aminopyridines with diketones or their equivalents can lead to the formation of fused pyrazines or other nitrogen-containing heterocycles.

A notable example of annulation is the ytterbium(III)-catalyzed [3+2] dearomative annulation of pyridines with aminocyclopropanes to form tetrahydroindolizine derivatives. nih.gov This reaction proceeds with high diastereoselectivity and has a broad substrate scope, suggesting its potential applicability to functionalized pyridines like this compound. nih.gov

Reactivity of the Bromo Substituent in this compound

The bromo substituent at the 6-position of the pyridine ring is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.govlibretexts.orgnih.gov The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base would yield 3-amino-6-aryl-2-phenylpyridine derivatives. mdpi.comnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.govbeilstein-journals.org Studies on related bromo-aminopyridine derivatives have shown that this reaction is tolerant of the free amino group. mdpi.comnih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgrug.nl This reaction could be used to introduce alkenyl groups at the 6-position of this compound. The choice of catalyst and reaction conditions is crucial to prevent side reactions like dehalogenation. beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It provides a direct route to synthesize 6-alkynyl-substituted 3-amino-2-phenylpyridines. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgchemspider.com It can be employed to couple the bromo-substituted pyridine with a variety of primary and secondary amines, leading to the corresponding 6-amino-substituted derivatives. nih.govchemspider.com The choice of phosphine (B1218219) ligand is critical for the success of this transformation. wikipedia.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Aryl/Vinyl substituted |

| Heck | Alkene | Pd catalyst, Base | Alkenyl substituted |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl substituted |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino substituted |

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing the pyridine ring. youtube.comyoutube.comyoutube.comnih.govlibretexts.org In this reaction, a nucleophile replaces the bromo substituent. The reactivity of the pyridine ring towards SNAr is enhanced by the electron-withdrawing nature of the nitrogen atom, particularly at the ortho and para positions. youtube.com

For this compound, the bromo group is at a position para to the ring nitrogen, making it susceptible to nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be used in this reaction, often requiring heat to proceed. youtube.com The presence of the amino group at the 3-position may influence the reactivity of the ring towards SNAr.

Reductive Debromination and Halogen Exchange Reactions

The bromine atom at the C6 position of this compound is a key functional group that enables various transformations, including its removal (reductive debromination) or replacement with other halogens (halogen exchange).

Reductive Debromination: This process replaces the bromine atom with a hydrogen atom, yielding 3-Amino-2-phenylpyridine (B110993). This transformation is typically achieved using catalytic hydrogenation methods. A common system involves a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or cyclohexene. The reaction is generally carried out in a suitable solvent such as ethanol (B145695) or methanol.

Halogen Exchange Reactions: The bromo-substituent can be exchanged for other halogens, primarily through two main pathways: halogen-metal exchange followed by quenching with an electrophilic halogen source, or transition-metal-catalyzed processes.

Halogen-Lithium Exchange: The compound can be treated with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) to replace the bromine atom with lithium. This generates a highly reactive 6-lithio-3-amino-2-phenylpyridine intermediate. Quenching this intermediate with an electrophilic halogen source like iodine (I₂), N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS) can introduce iodine, chlorine, or bromine respectively. This method is particularly useful for synthesizing iodo- and chloro-analogs which may not be directly accessible. nih.gov

Halogen-Magnesium Exchange: A milder alternative to organolithiums are Grignard reagents or related magnesium-based reagents. Reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) or bimetallic systems like sBu₂Mg·2LiOR can effect a bromine-magnesium exchange. nih.gov The resulting Grignard reagent is less reactive than the corresponding organolithium, which can offer better functional group tolerance. Subsequent reaction with an electrophilic halogen source would yield the halogen-exchanged product.

Table 1: Potential Conditions for Reductive Debromination and Halogen Exchange

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reductive Debromination | H₂, Pd/C, Ethanol, rt | 3-Amino-2-phenylpyridine |

| Halogen Exchange (Iodination) | 1. n-BuLi, THF, -78 °C; 2. I₂ | 3-Amino-6-iodo-2-phenylpyridine |

| Halogen Exchange (Chlorination) | 1. t-BuLi, THF, -78 °C; 2. NCS | 3-Amino-6-chloro-2-phenylpyridine |

| Halogen Exchange (via Mg) | 1. iPrMgCl·LiCl, THF; 2. I₂ | 3-Amino-6-iodo-2-phenylpyridine |

Functionalization of the Pyridine and Phenyl Moieties of this compound

Electrophilic Aromatic Substitution on the Phenyl Ring and Pyridine Core

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is dictated by the combined directing effects of the substituents on both the pyridine and phenyl rings.

On the Pyridine Core: The pyridine ring is inherently electron-deficient and generally resistant to EAS, directing incoming electrophiles to the meta-position (C5) relative to the nitrogen. quora.comyoutube.com However, the substituents present dramatically alter this reactivity. The C3-amino group is a powerful activating, ortho-, para-directing group. The C6-bromo group is deactivating but ortho-, para-directing. The C2-phenyl group is a weakly activating, ortho-, para-director. The strong activating effect of the amino group is dominant, directing electrophiles primarily to the C4 position (ortho to the amino group). The C5 position is also activated by the amino group (para) but is sterically hindered by the C6-bromo group. Therefore, electrophilic substitution on the pyridine core is expected to occur predominantly at the C4 position. Under harsh acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen and the amino group will be protonated, strongly deactivating the entire ring and making substitution very difficult. youtube.comrsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Major Product Position | Rationale | Example Reaction |

|---|---|---|---|

| Pyridine Core | C4 | Strong directing effect of the C3-amino group | Bromination (Br₂ in AcOH) |

| Phenyl Ring | para- (C4') | Directing effect of the pyridin-2-yl group; less steric hindrance | Nitration (HNO₃/H₂SO₄) |

Directed Ortho-Metallation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. In this compound, the amino group can serve as a directed metalation group (DMG), although it typically requires protection to prevent N-deprotonation and to enhance its directing ability. acs.orgacs.orgscispace.com

Protection and Directed Lithiation: The primary amino group can be converted into a more effective DMG, such as a pivaloyl amide (-NHCOtBu). This protected group strongly directs lithiation to the adjacent C4 position of the pyridine ring. acs.org Treatment of N-pivaloyl-3-amino-6-bromo-2-phenylpyridine with an organolithium base like n-BuLi or s-BuLi at low temperature would lead to selective deprotonation at C4. The resulting organolithium intermediate can be trapped with various electrophiles (e.g., aldehydes, alkyl halides, disulfides) to introduce a wide range of functional groups. Subsequent deprotection of the pivaloyl group would regenerate the amino functionality.

Halogen-Metal Exchange: As mentioned in section 3.2.3, the bromine at C6 provides an alternative handle for lithiation via halogen-metal exchange. This reaction is typically faster than deprotonation and would selectively generate the 6-lithiated species. This provides a complementary method for functionalization at the C6 position.

The choice between DoM at C4 and halogen-metal exchange at C6 allows for selective functionalization at two different positions on the pyridine ring, highlighting the synthetic utility of this scaffold. znaturforsch.com

Table 3: Lithiation Strategies and Subsequent Functionalization

| Strategy | Directing Group | Position of Lithiation | Reagent | Example Electrophile (E) / Product |

|---|---|---|---|---|

| Directed Ortho-Metalation | -NHCOtBu (protected amino) | C4 | s-BuLi/TMEDA, THF, -78 °C | DMF → 4-Formyl derivative |

| Halogen-Metal Exchange | -Br | C6 | n-BuLi, THF, -78 °C | (CH₃)₃SiCl → 6-Trimethylsilyl derivative |

Nitrogen Heterocycle Modifications (e.g., N-Oxidation, Quaternization)

The pyridine nitrogen atom in this compound retains its basic and nucleophilic character, allowing for modifications such as N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide, this compound N-oxide, exhibits altered reactivity. The N-oxide group is strongly activating and directs electrophilic substitution to the C4 and C6 positions. Given the presence of a bromine at C6, EAS on the N-oxide would be strongly directed to the C4 position. The N-oxide can also facilitate nucleophilic substitution reactions and can be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd) if desired. youtube.com

Quaternization: As a nucleophile, the pyridine nitrogen can react with electrophilic alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to form quaternary pyridinium (B92312) salts. acs.org This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the molecule. The resulting pyridinium salt is highly deactivated towards electrophilic substitution but becomes more susceptible to nucleophilic attack.

Table 4: Nitrogen Heterocycle Modifications

| Reaction | Reagent | Product |

|---|---|---|

| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide |

| Quaternization | Methyl Iodide (CH₃I), CH₃CN | 3-Amino-6-bromo-1-methyl-2-phenylpyridinium iodide |

Applications of 3 Amino 6 Bromo 2 Phenylpyridine As a Versatile Building Block in Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Systems

The strategic positioning of the amino and bromo substituents on the 2-phenylpyridine (B120327) scaffold facilitates the synthesis of intricate polycyclic and heterocyclic structures through various cyclization and coupling strategies.

Synthesis of Fused Polycyclic Aromatic Compounds

The presence of the amino group and the phenyl ring in a specific ortho-arrangement allows for intramolecular cyclization reactions to form fused polycyclic aromatic hydrocarbons (PAHs). These reactions often proceed via the formation of a diazonium intermediate from the aniline (B41778) derivative, which then undergoes intramolecular aromatic substitution onto the tethered phenyl ring. This methodology provides a direct route to cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), which are of interest for their potential electronic and biological activities. rsc.org

Furthermore, the bromo-substituent offers a handle for intramolecular C-H arylation reactions. Through palladium-catalyzed processes, the C-Br bond can be activated to form a new carbon-carbon bond with a C-H bond on the adjacent phenyl ring, leading to the formation of rigid, planar fused systems. This approach is instrumental in creating boron-doped PAHs, where the cyclization of precursors containing diarylboryl groups leads to fully fused structures. nih.gov These boron-doped PAHs are explored for their unique optoelectronic properties and potential use in organic light-emitting diodes (OLEDs). nih.govnih.gov

Design and Preparation of Novel Bi- and Poly-Pyridine Architectures

The bromine atom at the 6-position of 3-amino-6-bromo-2-phenylpyridine is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the synthesis of complex bi- and poly-pyridine systems. mdpi.comwikipedia.orgorganic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org In this context, this compound can be reacted with various pyridineboronic acids or esters to construct bipyridine and terpyridine frameworks. mdpi.compreprints.orgbeilstein-journals.orgmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. mdpi.comresearchgate.net This strategy has been successfully employed to synthesize a variety of substituted bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials. mdpi.comresearchgate.netnih.govmdpi.com

Similarly, the Stille coupling reaction, which involves the coupling of an organohalide with an organotin compound, provides another powerful tool for constructing these architectures. organic-chemistry.orgwikipedia.orglibretexts.orguwindsor.cawiley-vch.de The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca By reacting this compound with various organostannanes under palladium catalysis, a diverse array of bi- and poly-pyridine derivatives can be accessed. wikipedia.orgpreprints.org

Contribution to the Synthesis of Diverse Chemical Entities

The versatility of this compound extends beyond the synthesis of complex ring systems, contributing significantly to the development of scaffolds for various scientific investigations and applications.

Development of Scaffolds for Chemical Biology and Medicinal Chemistry Investigations

The 2-aminopyridine (B139424) motif, present in this compound, is a recognized privileged structure in medicinal chemistry, frequently appearing in biologically active compounds. This makes the title compound a valuable starting material for the synthesis of potential therapeutic agents, particularly kinase inhibitors. arabjchem.orgnih.govresearchgate.neted.ac.ukmdpi.com

Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer. nih.goved.ac.uk The amino group of the pyridine (B92270) can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. arabjchem.org The phenyl and bromo substituents provide points for further chemical modification to enhance potency and selectivity. By employing cross-coupling reactions at the bromine position and functionalization of the amino group, libraries of compounds based on the 3-amino-2-phenylpyridine (B110993) scaffold can be synthesized and screened for their inhibitory activity against various kinases. arabjchem.orgresearchgate.net For instance, derivatives of similar bromo-pyrimidine and amino-pyrazole scaffolds have shown potent activity as tyrosine kinase inhibitors. arabjchem.orgnih.gov

Precursors for Advanced Organic Materials and Functional Molecules

The ability to construct extended conjugated systems from this compound through cross-coupling reactions makes it a valuable precursor for advanced organic materials. The resulting bi- and poly-pyridine derivatives can exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govrsc.org

The introduction of different aryl or heteroaryl groups at the 6-position via Suzuki or Stille coupling allows for the fine-tuning of the electronic properties of the resulting molecules. This can influence their emission color, quantum yield, and charge transport characteristics, which are crucial parameters for their performance in electronic devices. nih.govnih.govrsc.org The synthesis of α-(N-biphenyl)-substituted 2,2′-bipyridines, for example, has led to the development of "push-pull" fluorophores with interesting photophysical properties. nih.gov

Generation of Chemical Libraries for Screening Purposes

The reactivity of both the amino and bromo groups on the this compound scaffold makes it an ideal starting point for the generation of chemical libraries for high-throughput screening (HTS). nih.govnih.govmdpi.comyoutube.com HTS allows for the rapid testing of thousands of compounds to identify new drug candidates or molecules with other desired properties. nih.govmdpi.comyoutube.com

Starting from this single, versatile building block, a diverse range of compounds can be synthesized in a combinatorial fashion. The bromine atom can be substituted with a variety of groups using palladium-catalyzed cross-coupling reactions, while the amino group can be acylated, alkylated, or used in other transformations. This parallel synthesis approach can quickly generate a large and structurally diverse library of compounds based on the 3-amino-2-phenylpyridine core. These libraries can then be screened in various biological or material science assays to identify "hit" compounds with promising activity. nih.govupenn.edu This strategy accelerates the discovery process for new pharmaceuticals and functional materials.

Role in Catalyst Design and Ligand Development for Transition Metal Catalysis

This compound serves as a highly versatile and strategic building block in the design and synthesis of sophisticated ligands for transition metal catalysis. The inherent structural features of this molecule, namely the pyridine ring, the phenyl group, the amino group, and the bromo substituent, offer multiple coordination sites and reactive handles. These features allow for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the activity, selectivity, and stability of the transition metal catalysts.

The 2-phenylpyridine core is a well-established motif for the formation of cyclometalated complexes, particularly with late transition metals such as palladium, platinum, iridium, and rhodium. The nitrogen atom of the pyridine ring and a carbon atom of the phenyl ring (typically at the ortho position) coordinate to the metal center, forming a stable five-membered metallacycle. This bidentate, monoanionic C^N coordination mode is a cornerstone of modern catalyst design, providing a rigid and robust framework that can promote a variety of catalytic transformations.

The presence of the amino and bromo groups on the this compound scaffold provides significant advantages for ligand development. The amino group can act as an additional donor site, leading to the formation of tridentate ligands. Alternatively, it can be readily functionalized to introduce a wide range of other coordinating groups or to attach the ligand to a solid support for catalyst immobilization and recycling. The bromo substituent also offers a convenient site for modification through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. This allows for the introduction of various aryl, alkyl, or alkynyl groups, which can be used to systematically alter the steric bulk and electronic nature of the ligand.

For instance, palladium complexes of 2-phenylpyridine derivatives have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. researchgate.netresearchgate.net The ligands derived from this compound can be designed to enhance the catalytic activity for these transformations, potentially allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope.

The following table summarizes the potential applications of this compound in the development of ligands for various transition metal-catalyzed reactions, based on the established reactivity of the 2-phenylpyridine scaffold.

| Catalytic Reaction | Transition Metal | Role of this compound Derived Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilization of the Pd(0) and Pd(II) intermediates; tuning of steric and electronic properties to improve catalyst performance. researchgate.netresearchgate.net |

| C-H Activation/Functionalization | Palladium, Rhodium | Directing group for ortho-C-H activation of the phenyl ring; precursor to cyclometalated catalysts for C-C and C-X bond formation. rsc.orgrsc.org |

| Heck Coupling | Palladium | Ligand for stabilizing the active palladium species and controlling regioselectivity. |

| Sonogashira Coupling | Palladium, Copper | Ligand for the palladium catalyst, facilitating the coupling of terminal alkynes with aryl or vinyl halides. |

| Buchwald-Hartwig Amination | Palladium | Ligand for the palladium catalyst to promote the formation of C-N bonds. |

The ability to systematically modify the structure of this compound makes it an invaluable platform for creating libraries of ligands. This high-throughput approach to ligand design and screening can accelerate the discovery of new and improved catalysts for a wide range of organic transformations, ultimately contributing to the development of more efficient and sustainable chemical processes.

Computational and Theoretical Investigations on 3 Amino 6 Bromo 2 Phenylpyridine

Electronic Structure and Bonding Characterization using Quantum Chemical Methods

This section would typically detail the intrinsic electronic properties of the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations would be employed to determine the optimized molecular geometry, bond lengths, and bond angles of 3-Amino-6-bromo-2-phenylpyridine in its ground state. Key parameters such as the dipole moment and total energy would also be calculated to provide a foundational understanding of the molecule's stability and polarity.

Table 1: Calculated Ground State Properties of this compound (Illustrative)

| Property | Calculated Value |

| Total Energy (Hartree) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

| C-N Bond Length (Å) | Data Not Available |

| C-Br Bond Length (Å) | Data Not Available |

| Dihedral Angle (N-C-C-Ph) (°) | Data Not Available |

This table is illustrative and awaits experimental or computational data.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical stability and is essential for understanding electronic transitions. Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

This table is illustrative and awaits experimental or computational data.

Elucidation of Reaction Mechanisms and Prediction of Selectivity

Computational studies are invaluable for mapping the energetic landscapes of chemical reactions, helping to understand how reactions proceed and why certain products are favored.

Computational Studies of Reaction Pathways and Transition State Characterization

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational methods could be used to model the reaction pathways. This involves locating and characterizing the transition state structures and calculating their activation energies, providing a detailed mechanistic understanding.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites on the this compound ring system (the amino group, the bromo substituent, and various positions on the pyridine (B92270) and phenyl rings) makes predicting the outcome of chemical reactions challenging. Computational analysis of the relative energies of possible intermediates and products would allow for the prediction of regioselectivity and stereoselectivity, guiding synthetic chemists toward desired outcomes.

Application of Machine Learning and Predictive Modeling in Pyridine Chemistry

The field of chemistry is increasingly leveraging the power of machine learning (ML) and predictive modeling to accelerate discovery and deepen understanding. numberanalytics.comnih.gov In pyridine chemistry, these computational tools have found wide application, particularly in the realm of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. nih.govresearchgate.net These models aim to establish a mathematical correlation between the structural or physicochemical properties of pyridine derivatives and their biological activities or physical characteristics. nih.govresearchgate.net

Machine learning algorithms, such as artificial neural networks (ANN), support vector machines (SVM), and random forests, are trained on large datasets of known pyridine compounds and their associated properties. numberanalytics.comresearchgate.netmedium.com These datasets include descriptors that numerically represent the molecular structure, such as topological indices, quantum chemical parameters, and molecular fingerprints. researchgate.netkfupm.edu.sa Once trained, these models can predict the properties of new, untested pyridine compounds with a certain degree of accuracy. chemrxiv.orgnih.gov

Key applications of machine learning in pyridine chemistry include:

Property Prediction: ML models can effectively predict a range of properties for pyridine derivatives, including solubility, melting point, boiling point, and corrosion inhibition efficiency. numberanalytics.comresearchgate.net For instance, QSAR models have been developed to predict the anticorrosion abilities of pyridazine (B1198779) derivatives by relating molecular descriptors to their experimental inhibition efficiencies. researchgate.netkfupm.edu.sa

Biological Activity Prediction: A significant area of application is the prediction of the biological activity of pyridine-containing compounds. nih.govresearchgate.net By training models on data from high-throughput screening, researchers can predict the efficacy of novel pyridine derivatives as potential drugs, such as inhibitors of specific enzymes or receptor ligands. nih.gov This approach helps in prioritizing candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

Reaction Outcome and Synthesis Planning: More advanced applications involve predicting the outcomes of chemical reactions involving pyridines. ML models can be trained on databases of reaction conditions and yields to predict the most efficient synthesis routes for a target pyridine derivative. numberanalytics.com However, the quality and diversity of the training data are crucial, as models may struggle to predict outcomes for reactions outside their learned chemical space. acs.org

Table 3: Common Machine Learning Models and Their Applications in Heterocyclic Chemistry

| Machine Learning Model | Application Area | Predicted Properties/Activities |

| Multiple Linear Regression (MLR) | QSAR/QSPR | Biological activity, Corrosion inhibition |

| Artificial Neural Network (ANN) | QSAR/QSPR | Biological activity, Psychometric activities |

| Support Vector Machine (SVM) | Compound Classification | Identification based on spectral data |

| Random Forest (RF) | QSAR/QSPR | Carbon capture capacity, Physicochemical properties |

| Graph Convolutional Neural Networks (GCNN) | Reactivity Prediction | pKa values, Reaction conditions |

The development of robust and predictive QSAR models is a multi-step process that involves careful data curation, descriptor calculation, model building, and rigorous validation. youtube.com The applicability domain of a model—the chemical space in which it can make reliable predictions—must be carefully defined to avoid erroneous extrapolations. youtube.com As the volume and quality of chemical data continue to grow, machine learning is poised to become an even more indispensable tool in the design and study of novel pyridine-based compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 6 Bromo 2 Phenylpyridine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds in solution. For 3-Amino-6-bromo-2-phenylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial relationships of the atoms within the molecule.

The 1D ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic signal for the amino group protons. The ¹³C NMR spectrum will reveal the number of unique carbon environments. While 1D NMR provides initial information, 2D NMR experiments are essential for a definitive structural assignment.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between the two protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). emerypharma.com This allows for the unambiguous assignment of a proton signal to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing crucial information about the connectivity of different molecular fragments. sdsu.edu For instance, it would show correlations between the phenyl protons and the pyridine carbons, confirming the C2-phenyl linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. NOESY is particularly useful for determining the relative orientation of substituent groups. For example, it could show correlations between the amino protons and the ortho-protons of the phenyl ring.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

| C2 | - | ~158.0 | H-4, H-5, H-2', H-6' |

| C3 | - | ~138.0 | H-4, H-5, NH₂ |

| C4 | ~7.5 (d) | ~125.0 | C2, C3, C5, C6 |

| C5 | ~7.8 (d) | ~140.0 | C3, C4, C6 |

| C6 | - | ~115.0 | H-4, H-5 |

| C1' | - | ~139.0 | H-2', H-6', H-3', H-5' |

| C2', C6' | ~7.6 (m) | ~129.0 | C1', C3', C4', C5' |

| C3', C5' | ~7.4 (m) | ~128.5 | C1', C2', C4', C6' |

| C4' | ~7.3 (m) | ~128.0 | C2', C3', C5', C6' |

| NH₂ | ~5.0 (s, br) | - | C3 |

Note: This is a hypothetical data table created for illustrative purposes based on known chemical shifts of similar compounds. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. lcms.cz For this compound (C₁₁H₉BrN₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 260.9976 | 260.9978 |

Note: This is a hypothetical data table. The calculated exact mass is based on the most abundant isotopes.

The presence of a bromine atom in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. asdlib.org

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the bromine atom, the amino group, or cleavage of the phenyl ring, providing further structural confirmation. miamioh.edunih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. aps.org

For this compound, key vibrational modes would include:

N-H stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected around 3000-3100 cm⁻¹.

C=C and C=N stretching: The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

C-N stretching: The C-N stretching of the amino group is typically observed in the 1250-1350 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Analysis of the FTIR and Raman spectra of related molecules like 2-phenylpyridine (B120327) can aid in the specific assignment of the vibrational bands. orientjchem.org

Table 3: Illustrative Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3450, 3350 |

| Aromatic C-H stretch | 3080 |

| C=C/C=N stretch | 1590, 1560, 1470, 1430 |

| C-N stretch | 1320 |

| C-Br stretch | 620 |

Note: This is a hypothetical data table based on typical functional group frequencies. nist.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the planar arrangement of the pyridine and phenyl rings and the geometry of the amino substituent.

Future Perspectives and Interdisciplinary Research Frontiers for 3 Amino 6 Bromo 2 Phenylpyridine

Integration with Automated Synthesis and Robotics for High-Throughput Discovery

The evolution of automated synthesis and robotics presents a significant opportunity to accelerate the exploration of the chemical space around 3-Amino-6-bromo-2-phenylpyridine. sciencedaily.com High-throughput screening (HTS) methodologies, powered by robotic systems, can be employed to rapidly generate and test libraries of derivatives. researchgate.net For instance, an automated platform could systematically vary the substituents on the phenyl ring or replace the bromo and amino groups with a wide array of other functionalities. This approach would enable the efficient discovery of new compounds with enhanced biological activities or material properties. nih.govrsc.org

Table 1: Potential High-Throughput Modifications of this compound

| Position of Modification | Type of Modification | Potential New Functionalities |

| Phenyl Ring | Substitution | Introduction of electron-donating or electron-withdrawing groups to modulate electronic properties. |

| Bromo Group (Position 6) | Cross-coupling reactions | Suzuki, Stille, and other palladium-catalyzed couplings to introduce new aryl or alkyl groups. researchgate.net |

| Amino Group (Position 3) | Acylation, alkylation, etc. | Formation of amides, secondary or tertiary amines, and other nitrogen-containing functional groups. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The reactivity of the pyridine (B92270) ring, often requiring harsh conditions for functionalization, can be addressed through the development of novel catalytic transformations. acs.org Recent advancements in photochemistry and organocatalysis have opened up new avenues for the mild and selective functionalization of pyridines. acs.org For this compound, these new methods could enable previously inaccessible transformations.

For example, photochemical methods could be employed to generate pyridinyl radicals, leading to novel C-H functionalization pathways. acs.org The existing amino and bromo groups on the scaffold can also be leveraged in novel catalytic cycles. The bromo substituent is an ideal handle for various cross-coupling reactions, while the amino group can direct metallation or participate in condensation reactions. chemimpex.commdpi.com The development of one-pot, multi-component reactions involving pyridine derivatives is another promising area, offering an efficient and environmentally friendly route to complex molecules. nih.govresearchgate.net

Potential for Applications in Supramolecular Chemistry and Self-Assembly Processes

The pyridine nitrogen of this compound can act as a hydrogen bond acceptor and a ligand for metal coordination, making it a valuable building block for supramolecular chemistry. tandfonline.com The amino and phenyl groups can also participate in hydrogen bonding and π-π stacking interactions, respectively. This combination of functionalities allows for the design of molecules that can self-assemble into well-defined nanostructures, such as organogels and liquid crystals. tandfonline.comtandfonline.com

The coordination of metal ions to the pyridine nitrogen can induce or stabilize self-assembled structures, leading to the formation of metallo-supramolecular architectures with interesting photophysical or catalytic properties. tandfonline.com For instance, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into robust nanotubes. illinois.educhemrxiv.org By strategically modifying the this compound scaffold, it may be possible to create new self-assembling systems with tailored properties for applications in areas such as sensing, drug delivery, and catalysis.

Development of Advanced Functional Materials Utilizing Pyridine Scaffolds

Pyridine and its derivatives are integral components in a wide range of functional materials due to their unique electronic and physical properties. nih.gov The incorporation of the this compound scaffold into polymers or other materials could lead to the development of advanced functional materials with novel characteristics. researchgate.net For example, the pyridine unit can enhance thermal stability and chemical resistance in polymers. chemimpex.com

The specific functionalities of this compound make it an attractive candidate for creating materials with specific applications. The amino group can be used as a curing agent for epoxy resins or as a site for further polymerization. The bromo group can be a point of attachment for other functional molecules or can be used to tune the material's properties through its electronic effects. The phenyl group can contribute to the material's rigidity and thermal stability. The potential applications for such materials are broad, ranging from electronics to coatings and composites. researchgate.net

Synergistic Research Combining Experimental and Computational Approaches for Predictive Organic Synthesis

The integration of computational chemistry with experimental synthesis offers a powerful strategy for the rational design and discovery of new molecules and reactions. nih.govillinois.edu For this compound, computational models can be used to predict the regioselectivity of reactions, the electronic properties of its derivatives, and their potential biological activities. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT) studies can provide insights into the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential of this compound and its derivatives, helping to rationalize experimental observations and guide the design of new synthetic targets. mdpi.com For example, computational docking studies can predict the binding of these molecules to biological targets, such as enzymes or receptors, thereby prioritizing the synthesis of the most promising candidates for drug discovery. researchgate.netmdpi.com This synergistic approach can significantly reduce the time and resources required for the development of new pharmaceuticals and functional materials based on the this compound scaffold. acs.org

Q & A

Q. What are the key synthetic routes for 3-amino-6-bromo-2-phenylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or nickel-mediated reductive coupling of halogenated pyridine precursors. For example, highlights the use of nickel catalysts in reductive coupling of 2-halomethylpyridines, which can be adapted by substituting bromine at the 6-position. Optimize reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and ligand selection (e.g., bipyridine ligands) to enhance regioselectivity. Monitor yields via HPLC (as in ) and adjust stoichiometric ratios of aryl halides and amines .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : Use a combination of techniques:

- HPLC () with a C18 column and acetonitrile/water mobile phase to assess purity (>95%).

- NMR (¹H/¹³C) to confirm substituent positions: the 6-bromo group causes deshielding (~δ 8.2 ppm for adjacent protons), while the 3-amino group shows a broad singlet (~δ 5.5 ppm).

- Mass spectrometry (HRMS) for molecular ion verification (expected [M+H]⁺ ~ 277.04 Da). Cross-reference with NIST databases () for spectral validation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

- Methodological Answer : The bromine at the 6-position is electron-withdrawing, directing electrophilic substitution to the 4- or 5-positions. For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (3:1) at 90°C. To functionalize the 3-amino group, protect it with Boc anhydride before coupling, then deprotect with TFA ( ). Computational DFT studies ( ) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) .

Q. How can contradictions in reported melting points (e.g., 88–93°C vs. 74–79°C) for similar bromopyridines be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Conduct:

- DSC/TGA to analyze thermal stability and phase transitions.

- Recrystallization in varying solvents (e.g., ethanol vs. hexane) to isolate polymorphs.

- Elemental analysis to verify stoichiometry (C: ~52.3%, H: ~3.6%, N: ~10.1%). Compare with NIST data () and ensure consistent synthetic protocols (e.g., drying under vacuum) to minimize solvent retention .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP in ) and a 6-311++G(d,p) basis set. Calculate:

- Electrostatic potential maps to identify nucleophilic/electrophilic regions.

- HOMO-LUMO gaps to predict reactivity (expected ~4.5 eV due to bromine’s electron-withdrawing effect).

- NBO analysis to quantify hyperconjugation between the amino group and pyridine ring. Validate with experimental UV-Vis spectra (λmax ~270 nm in ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.